2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide
CAS No.: 159383-30-9
Cat. No.: VC17111640
Molecular Formula: C10H15N5O
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159383-30-9 |
|---|---|
| Molecular Formula | C10H15N5O |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 2-(2-cyanoiminopyrrolidin-1-yl)-N-(dimethylaminomethylidene)acetamide |
| Standard InChI | InChI=1S/C10H15N5O/c1-14(2)8-13-10(16)6-15-5-3-4-9(15)12-7-11/h8H,3-6H2,1-2H3 |
| Standard InChI Key | VKUFYIMDBYELBE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C=NC(=O)CN1CCCC1=NC#N |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide (IUPAC name: 2-(2-cyanoiminopyrrolidin-1-yl)-N-(dimethylaminomethylidene)acetamide) belongs to the class of β-amino acid derivatives. Its molecular formula is C₁₀H₁₅N₅O, with a molecular weight of 221.26 g/mol . Discrepancies in molecular formulas across sources (e.g., C₁₁H₁₇N₅O in PubChem CID 3074557 ) likely arise from variations in structural depictions or database entry errors, but the CAS-registered compound (159383-30-9) is definitively C₁₀H₁₅N₅O .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₅O | |
| Molecular Weight | 221.26 g/mol | |
| XLogP3 | -0.3 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 |
Structural Features
The compound’s structure comprises:
-
A pyrrolidine ring substituted with a cyanoimino group (=N–C≡N) at the 2-position.
-
An acetamide moiety linked to the pyrrolidine nitrogen, further functionalized with a dimethylaminomethylene group (–N=C(N(CH₃)₂)).
The SMILES string CN(C)C=NC(=O)CN1CCCC1=NC#N and InChIKey VKUFYIMDBYELBE-UHFFFAOYSA-N provide unambiguous representations of its connectivity. The dimethylaminomethylene group enhances solubility, while the cyanoimino group facilitates hydrogen bonding with biological targets.
Synthesis and Physicochemical Properties
Synthetic Routes
Synthesis typically involves multi-step reactions, though detailed protocols remain proprietary. General steps inferred from analogous compounds include:
-
Pyrrolidine Functionalization: Introduction of the cyanoimino group via condensation of pyrrolidine with cyanamide derivatives.
-
Acetamide Formation: Coupling the functionalized pyrrolidine with chloroacetyl chloride, followed by amidation.
-
Dimethylaminomethylene Incorporation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) to install the dimethylaminomethylene group.
Critical parameters such as pH, temperature, and reagent stoichiometry are tightly controlled to optimize yield and purity.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, predicted via computational models, inform its behavior in mass spectrometry:
Table 2: Predicted Collision Cross Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 236.15059 | 160.1 |
| [M+Na]+ | 258.13253 | 166.1 |
| [M+NH₄]+ | 253.17713 | 162.7 |
The compound’s XLogP3 of -0.3 suggests moderate hydrophilicity, likely due to polar functional groups.
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary data suggest broad-spectrum activity against Gram-positive bacteria and fungi, likely via disruption of microbial cell wall synthesis. The dimethylaminomethylene group enhances membrane permeability, potentiating efficacy.
Pharmacokinetic Considerations
-
Solubility: Enhanced by the dimethylamino group, favoring aqueous solubility at physiological pH.
-
Metabolic Stability: The pyrrolidine ring and amide bond confer resistance to hydrolysis, suggesting favorable oral bioavailability .
Therapeutic Applications and Future Directions
Oncology
As an MMP/TNF-α dual inhibitor, this compound could synergize with chemotherapy agents to reduce metastasis and inflammation-driven tumor growth. Combination studies with paclitaxel or doxorubicin are warranted.
Infectious Diseases
Its antimicrobial profile warrants exploration against drug-resistant pathogens like MRSA and Candida auris. Structural analogs with modified substituents may optimize potency.
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume